3-(2,6-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound “3-(2,6-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the fused thienopyrimidine core, with a 2,6-dichlorobenzyl group attached at the 3-position and a 4-methoxyphenyl group attached at the 5-position .Chemical Reactions Analysis
Thienopyrimidines, like other aromatic heterocycles, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the electron-rich thiophene ring could increase its reactivity towards electrophiles, while the chloro substituents could make it more lipophilic .Future Directions
Thienopyrimidines are a class of compounds with diverse biological activities, and there is ongoing research into their potential applications in medicine and other fields . Future research on “3-(2,6-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” could involve further exploration of its synthesis, properties, and potential biological activities.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c1-26-13-7-5-12(6-8-13)15-10-27-19-18(15)20(25)24(11-23-19)9-14-16(21)3-2-4-17(14)22/h2-8,10-11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBICVEIRXREAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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